molecular formula C15H17P B1362659 Diphenylpropylphosphine CAS No. 7650-84-2

Diphenylpropylphosphine

Cat. No. B1362659
Key on ui cas rn: 7650-84-2
M. Wt: 228.27 g/mol
InChI Key: AAXGWYDSLJUQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06297249B1

Procedure details

A solution of triflate 20-3 (0.798 g, 3.0 mmol), Pd(OAc)2 (13.5 mg, 0.060 mmol), and diphenylphosphinopropane (24 mg, 0.060 mmol) in DMF (15 mL) was heated to 70° C. with a gentle flow of CO (g) passing through it. Triethylamine (1.66 mL, 12 mmol) was added followed by trioctylsilane (2.70 mL, 6.0 mmol). The solution was maintained at 70° C. for 2 h, and cooled to room temperature. The solution was diluted with water (10 mL). The mixture was extracted with Et2O (2×30 mL). The combined organic extracts were washed with brine (10 mL), dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (5% acetone/hexanes) to give the desired aldehyde 20-4.
Quantity
0.798 g
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.5 mg
Type
catalyst
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[C:7](OS(C(F)(F)F)(=O)=O)[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.C1(P(CCC)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C([SiH](CCCCCCCC)CCCCCCCC)CCCCCCC.CN([CH:69]=[O:70])C>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[O:1]1[C:5]2[CH:6]=[C:7]([CH:69]=[O:70])[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:6.7.8|

Inputs

Step One
Name
Quantity
0.798 g
Type
reactant
Smiles
O1C=CC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F
Name
Quantity
24 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)CCC
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
13.5 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
1.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(CCCCCCC)[SiH](CCCCCCCC)CCCCCCCC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (2×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (5% acetone/hexanes)

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=C(C=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.